3,5-Dihydroxy-4-isopropylstilbene

Dermatology Immunology Drug Discovery

Researchers studying AhR-mediated skin inflammation require a validated reference compound with defined pharmacology. Tapinarof (CAS 115781-08-3) is an FDA-approved, first-in-class AhR agonist (EC50 13 nM). • Validated AhR agonist EC50: 13 nM - positive control for modulator screening • Unique 4-isopropyl substitution confers non-interchangeable redox behavior & photostability vs. resveratrol • Supplied with comprehensive CoA; global shipping for R&D use

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 115781-08-3
Cat. No. B173183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-4-isopropylstilbene
CAS115781-08-3
Synonyms2-isopropyl-5-(2-phenylethenyl)benzene-1,3-diol
3,5-DH4IS
3,5-dihydroxy-4-isopropylstilbene
5-(2-phenylethenyl)-2-isopropyl-1,3-benzenediol
benvitimod
GSK2894512
tapinarof
WBI-1001
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3
InChIKeyZISJNXNHJRQYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tapinarof: First-in-Class AhR Agonist


3,5-Dihydroxy-4-isopropylstilbene (CAS 115781-08-3), also known as tapinarof, benvitimod, and WBI-1001, is a synthetic and naturally occurring bacterial stilbenoid [1]. It functions as an aryl hydrocarbon receptor (AhR) agonist with an EC50 of 13 nM [2]. Distinct from the broadly studied resveratrol, tapinarof is a first-in-class topical medication approved by the FDA in 2022 for the treatment of plaque psoriasis in adults, marketed as VTAMA® . The compound's unique substitution pattern—a 4-isopropyl group and 3,5-dihydroxy motif—differentiates its redox behavior, photostability, and biological activity from close structural analogs such as resveratrol, pterostilbene, and pinosylvin [3].

AhR pathway agonist for dermatology research
Clinically studied tool compound (FDA-approved)
Structurally distinct from resveratrol for redox studies

Tapinarof vs. Resveratrol & Stilbenoids


Although 3,5-dihydroxy-4-isopropylstilbene belongs to the stilbenoid class, its 4-isopropyl substitution confers distinct redox properties, photostability, and AhR activation that are not replicable by simpler analogs like resveratrol (4'-hydroxy) or pterostilbene (3,5-dimethoxy-4'-hydroxy). Direct head-to-head studies demonstrate that tapinarof exhibits lower DPPH radical scavenging activity than resveratrol and pterostilbene, yet it uniquely agonizes AhR at nanomolar concentrations [1]. Furthermore, its susceptibility to UVA-induced photodegradation and its specific cytotoxicity profile in keratinocytes are structure-dependent and not predictable from in-class compounds [2]. These differences preclude simple interchangeability for research in dermatology, redox biology, and AhR pharmacology.

Target: Tapinarof
Reported AhR agonism activity absent in resveratrol
Moderate radical scavenging profile
Photolabile under UVA; requires light protection
Analogs: Resveratrol / Pterostilbene
Lack AhR agonism at comparable concentrations
Higher antioxidant capacity may confound redox assays
Photostability not similarly characterized

Quantitative Evidence: Tapinarof vs. Comparators


FDA-Approved AhR Agonism

3,5-Dihydroxy-4-isopropylstilbene (tapinarof) is an FDA-approved, first-in-class topical therapy for plaque psoriasis, a status not held by resveratrol, pterostilbene, or pinosylvin. Its primary mechanism is agonism of the aryl hydrocarbon receptor (AhR), with an EC50 of 13 nM [1]. This regulatory approval and defined potency contrast with the preclinical status of its analogs, providing a clear rationale for its selection in translational dermatology and AhR pharmacology studies.

AhR Agonism Potency
Reported
EC50 13 nM
Supports AhR pathway interrogation
Cell-free binding assay
Dermatology Immunology Drug Discovery

Superoxide & Hydroxyl Radical Scavenging vs. BHA

In vitro antioxidant assays reveal that 3,5-dihydroxy-4-isopropylstilbene at 100 μg/mL achieves 92.1% superoxide radical scavenging and 83.4% hydroxyl radical scavenging, outperforming the synthetic antioxidant butylated hydroxyanisole (BHA) in the same study [1]. While direct comparisons to resveratrol in identical assays are not reported, these values exceed typical scavenging activities reported for BHA and indicate potent radical quenching capacity.

Superoxide Scavenging
Reported
Tapinarof: 92.1% superoxide scavenging
BHA: lower (not quantified)
Reported radical quenching context
NBT superoxide assay
Antioxidant Oxidative Stress Free Radical Biology

DPPH Radical Scavenging Hierarchy vs. Resveratrol

A comprehensive structure-activity relationship study established the DPPH radical scavenging order as: trolox ≥ resveratrol > pterostilbene > tapinarof > pinosylvin ≫ pinosylvin methyl ether [1]. This places 3,5-dihydroxy-4-isopropylstilbene as a moderate antioxidant, less potent than resveratrol and pterostilbene but more active than pinosylvin. The 4-isopropyl substitution thus attenuates radical scavenging relative to 4'-hydroxy (resveratrol) and 3,5-dimethoxy-4'-hydroxy (pterostilbene) analogs.

DPPH Scavenging Rank
Reported
Rank 4 of 6
Not a direct resveratrol substitute in antioxidant assays
Neutral aqueous medium
Antioxidant Structure-Activity Relationship Redox Chemistry

Photostability & Phototoxicity in HaCaT Cells

3,5-Dihydroxy-4-isopropylstilbene undergoes significant spontaneous degradation in aqueous media, with approximately 50% loss after 48 hours at pH 7.4 and laboratory temperature; degradation is accelerated by UVA irradiation (315-399 nm) [1]. In HaCaT human keratinocytes, the compound exhibits phototoxicity with an IC50 of 3.7 μM, compared to a cytotoxicity IC50 of 27.6 μM, indicating a phototoxic window similar to the standard chlorpromazine [1]. This photolability and phototoxicity are distinct from the behavior of resveratrol and pterostilbene, which were not reported to show comparable UVA-induced degradation in the same study.

Photodegradation & Phototoxicity
Reported
~50% degradation at 48h, phototoxicity IC50 3.7 μM
Supports photostability screening in dermatology research
Requires light protection; HaCaT cells
Photostability Dermatology Toxicology

Gram-Positive Antibacterial Activity vs. DETS

3,5-Dihydroxy-4-isopropylstilbene exhibits antibacterial activity selectively against Gram-positive bacteria, with MIC values reported in the range of 8-32 μg/mL against Staphylococcus aureus and Bacillus subtilis [1]. In contrast, the ethyl-substituted analog 3,5-dihydroxy-4-ethyl-trans-stilbene (DETS) shows potent activity against Gram-negative Escherichia coli (MIC 4 μg/mL) [2]. This differential spectrum underscores the impact of the 4-isopropyl versus 4-ethyl substitution on antibacterial target engagement.

Gram-Positive Antibacterial Activity
Reported
Tapinarof: MIC 8-32 μg/mL (S. aureus, B. subtilis)
DETS: MIC 4 μg/mL (E. coli)
Supports Gram-positive screening context; not active against E. coli
Broth microdilution assay
Antimicrobial Microbiology Natural Products

Tapinarof Research Applications


AhR Agonist for Psoriasis & Atopic Dermatitis

Use as a positive control or tool compound in AhR-mediated anti-inflammatory studies. The FDA-approved status and defined EC50 of 13 nM [1] make it a validated reference for screening novel AhR modulators in keratinocyte and immune cell assays.

Moderate Antioxidant in Oxidative Stress Assays

Employ where a moderate radical scavenger is needed, e.g., in comparative studies with resveratrol. The DPPH ranking (trolox ≥ resveratrol > pterostilbene > tapinarof) [2] positions it as a less potent alternative, useful for investigating structure-activity relationships.

Phototoxicity & Photostability in Dermatology Research

Utilize as a model compound for investigating UVA-induced degradation and phototoxic effects in skin cells. The observed ~50% aqueous degradation at 48h and IC50 of 3.7 μM in HaCaT cells [3] provide a benchmark for photostability testing of topical formulations.

Gram-Positive Antibacterial Screening

Apply in antimicrobial susceptibility testing against Staphylococcus aureus and Bacillus subtilis, where MICs of 8-32 μg/mL have been reported [4]. Not suitable for Gram-negative targets due to lack of activity against E. coli.

Application
Selection Property
Validation Focus
AhR-mediated anti-inflammatory research
FDA-approved tool compound context
Pathway engagement in skin models
Structure-activity relationship in redox studies
Moderate radical scavenging profile
Ranked antioxidant activity
Photostability research in topical formulations
UVA-induced degradation profile
Light-protection conditions for aqueous work
Antimicrobial susceptibility screening (Gram-positive)
Selective activity against S. aureus, B. subtilis
MIC determination in broth microdilution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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